molecular formula C7H10O3 B161988 Methyl 3-methyl-2,3-dihydro-3-furancarboxylate CAS No. 134936-47-3

Methyl 3-methyl-2,3-dihydro-3-furancarboxylate

Cat. No. B161988
M. Wt: 142.15 g/mol
InChI Key: RMSKSPKKTGFIEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-methyl-2,3-dihydro-3-furancarboxylate is a chemical compound that belongs to the family of furan derivatives. It is commonly used in the pharmaceutical industry for the synthesis of various bioactive compounds. Methyl 3-methyl-2,3-dihydro-3-furancarboxylate has been found to exhibit several biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism Of Action

The mechanism of action of methyl 3-methyl-2,3-dihydro-3-furancarboxylate is not completely understood. However, it has been suggested that its biological activities are due to its ability to scavenge free radicals, inhibit inflammation, and induce apoptosis in cancer cells. Methyl 3-methyl-2,3-dihydro-3-furancarboxylate has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.

Biochemical And Physiological Effects

Methyl 3-methyl-2,3-dihydro-3-furancarboxylate has been found to exhibit several biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation products in cells. It has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase. Methyl 3-methyl-2,3-dihydro-3-furancarboxylate has been shown to inhibit the proliferation of cancer cells and induce apoptosis through the activation of caspases.

Advantages And Limitations For Lab Experiments

Methyl 3-methyl-2,3-dihydro-3-furancarboxylate has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, methyl 3-methyl-2,3-dihydro-3-furancarboxylate has some limitations. It is not very soluble in water, which may limit its use in aqueous-based experiments. In addition, it may exhibit low bioavailability and poor pharmacokinetic properties, which may limit its use in vivo.

Future Directions

There are several future directions for research on methyl 3-methyl-2,3-dihydro-3-furancarboxylate. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, particularly its interaction with cellular signaling pathways. Furthermore, the development of new synthetic methods for the preparation of methyl 3-methyl-2,3-dihydro-3-furancarboxylate and its derivatives may lead to the discovery of new bioactive compounds with improved properties.

Synthesis Methods

Methyl 3-methyl-2,3-dihydro-3-furancarboxylate can be synthesized by the reaction of 3-methylfuran-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through the esterification of the carboxylic acid group with methanol to form methyl 3-methylfuran-2-carboxylate, which is then hydrogenated in the presence of a palladium catalyst to yield methyl 3-methyl-2,3-dihydro-3-furancarboxylate.

Scientific Research Applications

Methyl 3-methyl-2,3-dihydro-3-furancarboxylate has been extensively studied for its biological activities. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been shown to possess neuroprotective, antidiabetic, and antimicrobial activities. Methyl 3-methyl-2,3-dihydro-3-furancarboxylate has also been used as a building block for the synthesis of various bioactive compounds such as flavonoids, alkaloids, and steroids.

properties

CAS RN

134936-47-3

Product Name

Methyl 3-methyl-2,3-dihydro-3-furancarboxylate

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

methyl 3-methyl-2H-furan-3-carboxylate

InChI

InChI=1S/C7H10O3/c1-7(6(8)9-2)3-4-10-5-7/h3-4H,5H2,1-2H3

InChI Key

RMSKSPKKTGFIEB-UHFFFAOYSA-N

SMILES

CC1(COC=C1)C(=O)OC

Canonical SMILES

CC1(COC=C1)C(=O)OC

synonyms

3-Furancarboxylicacid,2,3-dihydro-3-methyl-,methylester(9CI)

Origin of Product

United States

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